molecular formula C6H15ClN2O4S B12312302 rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride

rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride

Cat. No.: B12312302
M. Wt: 246.71 g/mol
InChI Key: OUGRBOXUMWPDDG-KGZKBUQUSA-N
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Description

rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring with hydroxyl groups and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of hydroxyl groups and the methanesulfonamide group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or convert the methanesulfonamide group to a different functional group.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The hydroxyl groups and methanesulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-N-(((3R,4R)-3,4-dihydroxypyrrolidin-3-yl)methyl)methanesulfonamide hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C6H15ClN2O4S

Molecular Weight

246.71 g/mol

IUPAC Name

N-[[(3R,4R)-3,4-dihydroxypyrrolidin-3-yl]methyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C6H14N2O4S.ClH/c1-13(11,12)8-4-6(10)3-7-2-5(6)9;/h5,7-10H,2-4H2,1H3;1H/t5-,6-;/m1./s1

InChI Key

OUGRBOXUMWPDDG-KGZKBUQUSA-N

Isomeric SMILES

CS(=O)(=O)NC[C@@]1(CNC[C@H]1O)O.Cl

Canonical SMILES

CS(=O)(=O)NCC1(CNCC1O)O.Cl

Origin of Product

United States

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